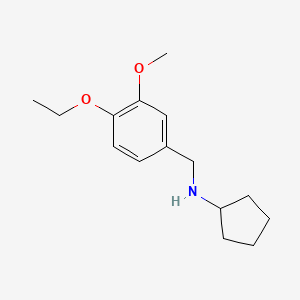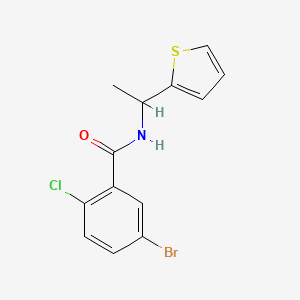![molecular formula C16H23NO3 B14908691 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine](/img/structure/B14908691.png)
1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a dioxolane moiety and a methoxyphenyl group
Métodos De Preparación
The synthesis of 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine typically involves multi-step organic reactions. One common synthetic route includes the formation of the dioxolane ring through the reaction of a methoxyphenyl-substituted aldehyde with ethylene glycol under acidic conditions. This intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the final product .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine exerts its effects involves interactions with various molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar compounds include other piperidine derivatives and dioxolane-containing molecules. Compared to these compounds, 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Some similar compounds include:
- 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperazine
- 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}pyrrolidine
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
1-[[2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methyl]piperidine |
InChI |
InChI=1S/C16H23NO3/c1-18-14-7-5-13(6-8-14)16-19-12-15(20-16)11-17-9-3-2-4-10-17/h5-8,15-16H,2-4,9-12H2,1H3 |
Clave InChI |
ADGBENJAAOINKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2OCC(O2)CN3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


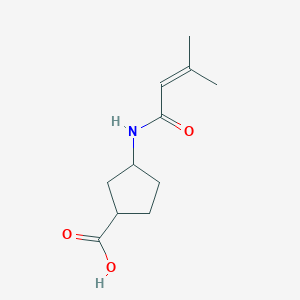
![Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14908611.png)
![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)
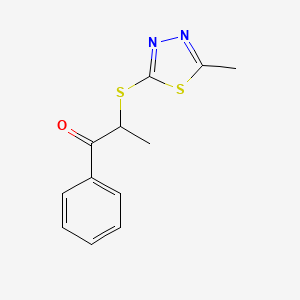
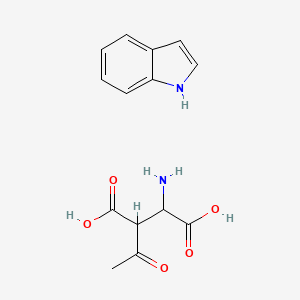


![tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate](/img/structure/B14908656.png)
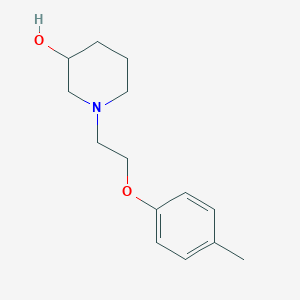
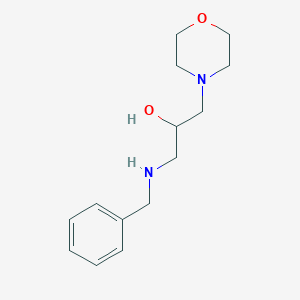
![7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14908671.png)
